(2-Amino-2-methyl-propyl)-urea CAS number 87484-83-1
(2-Amino-2-methyl-propyl)-urea CAS number 87484-83-1
Technical Monograph: (2-Amino-2-methyl-propyl)-urea CAS: 87484-83-1 Role: Bifunctional Pharmacophore & Synthetic Scaffold[1][2]
Part 1: Executive Summary
(2-Amino-2-methyl-propyl)-urea (CAS 87484-83-1) represents a specialized "Janus-faced" building block in medicinal chemistry. Structurally, it is an asymmetric urea derivative of 1,2-diamino-2-methylpropane. Its value lies in its unique steric architecture: it possesses one chemically robust, neutral urea terminus and one sterically hindered, basic primary amine.
This duality allows the molecule to serve as a precise linker. The urea moiety acts as a hydrogen-bonding anchor (often mimicking the "tail" region of beta-adrenergic antagonists), while the gem-dimethyl-substituted amine provides a nucleophilic handle that is resistant to metabolic N-dealkylation and offers conformational rigidity via the Thorpe-Ingold effect. It is most notably recognized as the critical intermediate in the synthesis of Flestolol , an ultra-short-acting beta-blocker.
Part 2: Chemical Identity & Physicochemical Profile
Systematic Name: 1-(2-amino-2-methylpropyl)urea Synonyms: N-(2-amino-2-methylpropyl)urea; (2-Amino-2-methyl-propyl)-urea Molecular Formula: C₅H₁₃N₃O Molecular Weight: 131.18 g/mol
| Property | Value | Technical Note |
| Appearance | White crystalline solid | Hygroscopic; store under inert atmosphere.[3] |
| Solubility | High (Water, Alcohols) | Due to the polar urea and amine groups. |
| pKa (Amine) | ~9.5–10.0 (Predicted) | The free amine on the tertiary carbon is basic. |
| Reactivity | Nucleophilic (Amine) | The hindered amine is nucleophilic but slow reacting compared to unhindered primaries. |
| Stability | Stable at STP | Urea linkage is hydrolytically stable under neutral conditions. |
Part 3: Synthetic Utility & Protocol
Synthesis Rationale: Regioselective Desymmetrization
The synthesis relies on the desymmetrization of 1,2-diamino-2-methylpropane. This diamine has two amino groups:[2][4]
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C1-Amino: Primary, unhindered (–CH₂–NH₂).
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C2-Amino: Primary, sterically hindered (–C(CH₃)₂–NH₂).
Reaction with urea (or cyanate) occurs preferentially at the C1-Amino position due to steric accessibility. The gem-dimethyl group shields the C2-Amino, preventing over-reaction to the di-urea and ensuring high yield of the mono-urea product.
Experimental Protocol: Thermal Condensation
This protocol is a generalized adaptation based on standard industrial methods for urea derivatives.
Reagents:
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1,2-Diamino-2-methylpropane (CAS 811-93-8): 1.0 equiv.[3]
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Urea (CAS 57-13-6): 1.0–1.1 equiv.
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Solvent: Water or Ethanol/Water mixture.
Step-by-Step Workflow:
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Charge: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a scrubber), dissolve 1,2-diamino-2-methylpropane in water (approx. 3 mL/g).
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Addition: Add Urea (1.0 equiv) to the solution.
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Reaction (Thermal Drive): Heat the mixture to reflux (approx. 100°C).
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Self-Validating Check: Ammonia (NH₃) gas will evolve. Monitor the reaction progress by testing the off-gas with damp red litmus paper (turns blue). The reaction is complete when ammonia evolution ceases (typically 4–12 hours).
-
-
Work-up:
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Concentrate the solution under reduced pressure to remove water and residual ammonia.
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The residue is typically a viscous oil that crystallizes upon cooling or trituration with cold ethanol/ether.
-
-
Purification: Recrystallize from isopropanol or ethanol if necessary to remove trace di-urea byproducts.
Yield Expectation: 70–85%.
Part 4: Pharmaceutical Applications (Case Study: Flestolol)
The primary industrial application of CAS 87484-83-1 is in the synthesis of Flestolol (CAS 87721-62-8).[2] Flestolol is an ultra-short-acting beta-blocker used for the rapid control of ventricular rate.
Mechanism of the Building Block:
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The Urea Tail: Provides a neutral hydrogen-bonding motif that interacts with the beta-adrenergic receptor (similar to the acetamide in Practolol).
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The Gem-Dimethyl Group:
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Metabolic Stability: Sterically blocks oxidative deamination at the nitrogen, prolonging the half-life of the amine linkage (though the ester tail of Flestolol is designed to be labile).
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Selectivity: Increases lipophilicity and restricts the conformation of the side chain.
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Synthesis of Flestolol
The free hindered amine of CAS 87484-83-1 attacks the epoxide ring of the fluorobenzoate intermediate.
Reaction Scheme:
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Precursor: 2,3-Epoxypropyl 2-fluorobenzoate.[2]
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Nucleophile: (2-Amino-2-methyl-propyl)-urea (CAS 87484-83-1).[1][2][5][6]
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Condition: Reflux in methanol/ethanol.[7]
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Product: Flestolol.
Part 5: Visualization (Pathway Diagram)
Figure 1: Synthetic pathway illustrating the regioselective formation of the urea scaffold and its subsequent conversion into the beta-blocker Flestolol.[8]
Part 6: Safety & Handling
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Corrosivity: While the urea derivative is less corrosive than the parent diamine, the free amine group (pKa ~10) renders it an irritant to eyes and skin.
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Ammonia Evolution: The synthesis releases ammonia gas; adequate ventilation and scrubbing (acid trap) are mandatory.
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Storage: The amine functionality can absorb CO₂ from the air (forming carbamates). Store in tightly sealed containers, preferably under nitrogen.
Part 7: References
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Kam, S. T., et al. (1984).[2] "[(Arylcarbonyl)oxy]propanolamines.[2] 1. Novel beta-blockers with ultrashort duration of action."[2] Journal of Medicinal Chemistry, 27(8), 1007–1016. Link
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Escobar, A., et al. (1985).[2] "Process for the preparation of short-acting beta-blockers." World Intellectual Property Organization, WO1985004581. Link
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Ghosh, A. K., & Brindisi, M. (2020). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788. Link
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National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 55885, Flestolol." PubChem. Link
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- 4. Page loading... [wap.guidechem.com]
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- 6. guidechem.com [guidechem.com]
- 7. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 8. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
